Tetraethylammonium fluoride hydrate Tetraethylammonium fluoride hydrate
Brand Name: Vulcanchem
CAS No.: 63123-02-4
VCID: VC13331356
InChI: InChI=1S/C8H20N.FH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1
SMILES: CC[N+](CC)(CC)CC.O.[F-]
Molecular Formula: C8H22FNO
Molecular Weight: 167.26 g/mol

Tetraethylammonium fluoride hydrate

CAS No.: 63123-02-4

Cat. No.: VC13331356

Molecular Formula: C8H22FNO

Molecular Weight: 167.26 g/mol

* For research use only. Not for human or veterinary use.

Tetraethylammonium fluoride hydrate - 63123-02-4

Specification

CAS No. 63123-02-4
Molecular Formula C8H22FNO
Molecular Weight 167.26 g/mol
IUPAC Name tetraethylazanium;fluoride;hydrate
Standard InChI InChI=1S/C8H20N.FH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1
Standard InChI Key YEKUWOWHPVKTCQ-UHFFFAOYSA-M
SMILES CC[N+](CC)(CC)CC.O.[F-]
Canonical SMILES CC[N+](CC)(CC)CC.O.[F-]

Introduction

Chemical and Physical Properties

Structural Characteristics

Tetraethylammonium fluoride hydrate consists of a tetraethylammonium cation [(C₂H₅)₄N⁺] paired with a fluoride anion (F⁻), coordinated with water molecules in its hydrated form. The anhydrous form has a molar mass of 149.25 g/mol, while the hydrated variant (typically with 1–4 water molecules) exhibits a molar mass of approximately 167.26 g/mol . X-ray crystallography reveals a cubic lattice structure stabilized by hydrogen bonding between fluoride ions and water molecules.

Physicochemical Data

Key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Tetraethylammonium Fluoride Hydrate

PropertyValue or DescriptionSource
Molecular FormulaC₈H₂₀FN·xH₂O
Molar Mass (Anhydrous)149.25 g/mol
AppearanceWhite to beige crystalline solid
Water SolubilityHighly soluble
HygroscopicitySensitive to moisture
Storage ConditionsInert atmosphere, room temperature
Infrared SpectrumCharacteristic F⁻ stretch at 540 cm⁻¹

The compound’s solubility in polar solvents such as water and ethanol exceeds 200 g/L at 25°C, while it remains sparingly soluble in nonpolar media like hexane . Thermogravimetric analysis shows dehydration occurring between 50°C and 120°C, followed by cation decomposition above 200°C .

Applications in Scientific Research

Organic Synthesis

TEAF·xH₂O acts as a mild fluorinating agent in nucleophilic substitution reactions. Its capacity to stabilize fluoride ions in organic solvents enables efficient synthesis of aryl fluorides and fluoroalkyl compounds without requiring anhydrous conditions . For example, in the deprotection of tert-butyldimethylsilyl (TBS) ethers, TEAF·xH₂O achieves yields exceeding 90% under ambient conditions .

Electrochemical Systems

In electrochemistry, the compound serves as a supporting electrolyte for ion-selective electrodes. Its low viscosity and high ionic conductivity (0.15 S/cm at 25°C) facilitate accurate potentiometric measurements in nonaqueous media . Researchers have leveraged these properties to develop sensors for detecting heavy metal ions in environmental samples.

Materials Science

TEAF·xH₂O templates the synthesis of microporous fluorinated polymers through sol-gel processes. These materials exhibit Brunauer-Emmett-Teller (BET) surface areas >600 m²/g and exceptional thermal stability up to 400°C, making them suitable for gas separation membranes .

Comparative Analysis with Related Compounds

Table 2: Comparison of Quaternary Ammonium Fluorides

CompoundFormulaKey Differentiation
Tetrabutylammonium fluoride(C₄H₉)₄N⁺F⁻Higher hydrophobicity, lower solubility
Tetramethylammonium fluoride(CH₃)₄N⁺F⁻Smaller cation size, faster ion mobility
Benzalkonium fluorideC₆H₅CH₂N⁺(CH₃)₂F⁻Surfactant properties, antimicrobial activity

TEAF·xH₂O distinguishes itself through balanced lipophilicity and ionic dissociation, enabling applications in both aqueous and organic phases .

Recent Advancements and Future Directions

A 2019 study demonstrated that tetramethylammonium fluoride tetrahydrate facilitates transition metal-free biaryl coupling of nitroarenes at 150°C . Although this research focused on a methyl-substituted analog, it suggests potential for TEAF·xH₂O in similar cross-coupling reactions. Current investigations explore its role in:

  • Photocatalytic fluorination of heterocycles

  • Solid-state electrolyte formulations for lithium-ion batteries

  • Bioconjugation techniques for radiopharmaceuticals

Ongoing challenges include improving anhydrous stability and developing recyclable catalytic systems incorporating TEAF·xH₂O .

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